molecular formula C8H5ClO4 B2942600 Benzo[d][1,3]dioxol-5-yl carbonochloridate CAS No. 117886-89-2

Benzo[d][1,3]dioxol-5-yl carbonochloridate

Cat. No.: B2942600
CAS No.: 117886-89-2
M. Wt: 200.57
InChI Key: DTGXWXVOKIDGIE-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl carbonochloridate is an organic compound with the molecular formula C8H5ClO4. It is a derivative of 1,3-benzodioxole, a heterocyclic compound containing a benzene ring fused with a dioxole ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d][1,3]dioxol-5-yl carbonochloridate typically involves the reaction of 1,3-benzodioxole with phosgene (COCl2) in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction scheme is as follows:

1,3-Benzodioxole+PhosgeneBenzo[d][1,3]dioxol-5-yl carbonochloridate\text{1,3-Benzodioxole} + \text{Phosgene} \rightarrow \text{this compound} 1,3-Benzodioxole+Phosgene→Benzo[d][1,3]dioxol-5-yl carbonochloridate

Industrial Production Methods

In an industrial setting, the continuous flow acylation process can be employed to produce this compound. This method utilizes a recyclable heterogeneous catalyst and offers advantages such as improved heat and mass transfer, precise temperature control, and easier scale-up .

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,3]dioxol-5-yl carbonochloridate undergoes various chemical reactions, including:

    Nucleophilic substitution: The carbonochloridate group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 1,3-benzodioxole and hydrochloric acid.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.

Major Products Formed

    Esters: Formed by the reaction with alcohols.

    Amides: Formed by the reaction with amines.

    1,3-Benzodioxole: Formed by hydrolysis.

Scientific Research Applications

Benzo[d][1,3]dioxol-5-yl carbonochloridate has several applications in scientific research:

Comparison with Similar Compounds

Benzo[d][1,3]dioxol-5-yl carbonochloridate can be compared with other acylating agents such as:

    Benzoyl chloride: Similar in reactivity but lacks the dioxole ring, making it less versatile in certain synthetic applications.

    Acetyl chloride: A simpler acylating agent with a lower molecular weight and different reactivity profile.

    1,3-Benzodioxole-5-carbonyl chloride: A closely related compound with similar reactivity but different substituents on the benzodioxole ring.

The uniqueness of this compound lies in its ability to introduce the benzo[d][1,3]dioxole moiety into target molecules, which can impart unique chemical and biological properties .

Properties

IUPAC Name

1,3-benzodioxol-5-yl carbonochloridate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO4/c9-8(10)13-5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGXWXVOKIDGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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